molecular formula C5H9ClN2O2S2 B1486017 4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride CAS No. 2206243-65-2

4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride

Cat. No.: B1486017
CAS No.: 2206243-65-2
M. Wt: 228.7 g/mol
InChI Key: NUEWHNYGLVUBKW-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride is a thiazole-derived amine compound functionalized with a methylsulfonylmethyl group at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

4-(methylsulfonylmethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)3-4-2-10-5(6)7-4;/h2H,3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEWHNYGLVUBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride, with the CAS number 2206243-65-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a methylsulfonyl group. Understanding its biological activity is essential for evaluating its therapeutic potential in various medical applications.

The molecular formula of this compound is C5H9ClN2O2S2C_5H_9ClN_2O_2S_2 with a molecular weight of 228.7 g/mol. The compound's structure can be visually represented as follows:

PropertyValue
Molecular FormulaC₅H₉ClN₂O₂S₂
Molecular Weight228.7 g/mol
CAS Number2206243-65-2

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with thiazole rings can inhibit the growth of various bacterial strains, including resistant pathogens such as MRSA and E. coli . The specific activity of this compound against these pathogens remains to be thoroughly investigated.

Antitumor Activity

Thiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in tumor models . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity, suggesting that further exploration of this compound could reveal similar effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives could effectively inhibit bacterial growth at low concentrations. The specific IC50 values for related compounds ranged from 1.61 µg/mL to higher values depending on the substitution pattern on the thiazole ring .
  • Inflammation Modulation : Inhibition studies have shown that thiazole derivatives can modulate the activity of LTA4H, leading to decreased levels of inflammatory mediators in vitro .
  • Cytotoxicity Against Cancer Cells : Research involving various thiazole-based compounds indicated significant cytotoxic effects against cancer cell lines with IC50 values often less than those of standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Key Observations:

  • Methylsulfonyl Group : The target compound’s methylsulfonylmethyl group increases polarity and solubility compared to methoxy (electron-donating) or chlorophenyl (lipophilic) analogs .
  • Hydrochloride Salt : All compounds utilize HCl salts to improve bioavailability, a common strategy in drug development .

Research Findings and Implications

  • Pharmacological Potential: Methylsulfonyl-containing compounds () show promise in anti-inflammatory drug development. The target compound’s thiazole core may offer improved metabolic stability over pyrazole-based drugs .
  • Limitations: Limited solubility of chlorophenyl analogs () restricts their therapeutic utility compared to the target compound’s polar sulfonyl group .

Preparation Methods

Thiazole Ring Formation via Thiourea Condensation

A common approach to the thiazole core involves the condensation of α-haloketones with thiourea derivatives. For example, bromination of 1-(4-chlorothiophen-2-yl)ethanone followed by condensation with thiourea yields 4-(4-chlorothiophen-2-yl)thiazol-2-amine intermediates. This step is typically carried out under mild conditions (room temperature to reflux) and completed within hours, providing moderate to good yields (45%-59%).

Table 1: Key Reaction Parameters for Thiazole Ring Formation

Step Reagents/Conditions Time Yield (%) Notes
Bromination of ethanone Br2 in ether 2 hours - Formation of α-bromo ketone
Condensation with thiourea Thiourea, reflux 5 hours 45-59 Formation of thiazol-2-amine

Introduction of Methylsulfonylmethyl Group

The methylsulfonylmethyl substituent is typically introduced via nucleophilic substitution reactions on brominated thiazole intermediates. For instance, bromination of the thiazol-2-amine intermediate using N-bromosuccinimide (NBS) generates a bromomethyl intermediate, which subsequently undergoes nucleophilic substitution with methylsulfonyl-containing nucleophiles or amines to install the methylsulfonylmethyl group.

This step can be completed within 24 hours, and the reaction conditions are carefully controlled to avoid over-bromination or side reactions.

Formation of the Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with dilute hydrochloric acid. This step enhances the compound’s stability and solubility, facilitating isolation and purification. The hydrochloride salt formation is usually performed by suspending the free amine in aqueous hydrochloric acid for 30 to 45 minutes, followed by filtration and drying.

Alternative Routes and Optimization

Other synthetic routes involve the reaction of sulfur monochloride with dialkylamino derivatives to form thiazole rings fused to aromatic systems, which could be adapted for the target compound synthesis. These methods use tertiary amines as bases and chlorobenzene as solvent, with reaction temperatures carefully maintained at low levels (e.g., −30 °C) to control selectivity.

Detailed Research Findings and Data

Yield and Purity Considerations

  • The combined yields for the multi-step synthesis of thiazol-2-amine derivatives range from 45% to 59% depending on the starting materials and reaction conditions.
  • The methylsulfonylmethyl substitution step typically proceeds with high regioselectivity and moderate to good yields when using NBS and appropriate nucleophiles.
  • Hydrochloride salt formation yields a crystalline solid with improved handling properties, often isolated in high purity (>95%).

Reaction Conditions Impact

  • Bromination steps require controlled addition rates and temperature monitoring to prevent decomposition or side reactions.
  • Use of polar aprotic solvents such as acetonitrile or chlorobenzene can improve reaction rates and selectivity for nucleophilic substitutions.
  • Base selection (e.g., potassium carbonate for nucleophilic substitution, tertiary amines for ring formation) significantly affects reaction efficiency and product purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Time Yield (%) Product/Intermediate
1 Bromination of ethanone Br2 in ether 2 hours - α-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
2 Condensation with thiourea Thiourea, reflux 5 hours 45-59 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
3 Bromination of thiazole amine NBS, controlled temperature ~24 hours Moderate Bromomethyl thiazole intermediate
4 Nucleophilic substitution Amines with methylsulfonyl group, K2CO3 24 hours Moderate 4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine
5 Hydrochloride salt formation Dilute HCl, room temperature 30-45 minutes High 4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueParametersKey Peaks/Features
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradientRetention time ~8.2 min
1H^1H-NMRDMSO-d₆, 400 MHzδ 3.1 (s, SO₂CH₃), δ 7.3 (s, thiazole-H)
ESI-MSPositive ion mode[M+H]⁺ = 265.2

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of hydrochloride salt aerosols .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methylsulfonyl group .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can researchers assess the compound’s purity and stability under experimental conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
  • Impurity Profiling : Use LC-MS to identify byproducts, focusing on oxidation (e.g., sulfoxide formation) or hydrolysis pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Functional Group Modification : Replace the methylsulfonyl group with sulfonamide or sulfonate esters to evaluate effects on solubility and target binding .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the thiazole amine .
  • In Vitro Assays : Test analogues in cell-based assays (e.g., IC₅₀ in cancer cell lines) to correlate structural changes with activity .

Advanced: What computational strategies enhance reaction design for derivatives of this compound?

Methodological Answer:
Adopt the ICReDD framework:

  • Quantum Chemical Calculations : Use Gaussian 16 to map transition states and identify energy barriers in cyclization steps .
  • Machine Learning : Train models on existing thiazole reaction datasets (e.g., USPTO) to predict optimal solvents (e.g., DMF vs. THF) and catalysts .

Q. Table 2: Computational Parameters for Reaction Optimization

ParameterValue
Basis SetB3LYP/6-31G(d,p)
Solvent ModelCPCM (DMF)
Activation Energy Threshold≤25 kcal/mol

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Impurity Analysis : Use LC-MS to quantify batch-specific impurities (e.g., residual Lawesson’s reagent) that may skew results .
  • Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity across studies, prioritizing data from assays with ≥95% purity .

Advanced: What experimental design principles optimize process parameters for large-scale synthesis?

Methodological Answer:

  • Factorial Design : Use a 2³ DOE to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Analyze yield via ANOVA .
  • Scale-Up Considerations : Monitor exothermicity during cyclization using in-situ IR spectroscopy to prevent runaway reactions .

Q. Table 3: DOE Variables and Outcomes

VariableRangeOptimal Value
Temperature60–100°C80°C
Catalyst (Pd/C)5–15 mol%10 mol%
Reaction Time12–24 hrs18 hrs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride
Reactant of Route 2
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4-[(Methylsulfonyl)methyl]-1,3-thiazol-2-ylamine hydrochloride

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